molecular formula C16H16N2O4 B4756802 3-{[(2-methoxyphenoxy)acetyl]amino}benzamide

3-{[(2-methoxyphenoxy)acetyl]amino}benzamide

Cat. No.: B4756802
M. Wt: 300.31 g/mol
InChI Key: WKOLUJBQEKWSPL-UHFFFAOYSA-N
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Description

3-{[(2-methoxyphenoxy)acetyl]amino}benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core, which is substituted with a 2-methoxyphenoxyacetyl group and an amino group. Its molecular structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry, biology, and industrial applications.

Mechanism of Action

Target of Action

The primary target of the compound “3-{[(2-methoxyphenoxy)acetyl]amino}benzamide” is the Secreted in Xylem 1 (SIX1) protein of the Fusarium oxysporum f. sp. Lycopersici (FOL) pathogen . SIX1 is a small cysteine-rich fungal protein found in the xylem sap of FOL-infected tomato plants . It plays a major role in determining host specificity and contributes to pathogenicity/virulence .

Mode of Action

The compound interacts with the SIX1 protein, inhibiting its function . This interaction disrupts the normal functioning of the SIX1 protein, thereby inhibiting the pathogenicity of the FOL pathogen .

Biochemical Pathways

It is known that the compound’s action on the six1 protein disrupts the normal functioning of the fol pathogen, which relies on six1 for its pathogenicity . This disruption could potentially affect multiple biochemical pathways within the pathogen.

Result of Action

The result of the compound’s action is the inhibition of the FOL pathogen’s pathogenicity . By disrupting the function of the SIX1 protein, the compound reduces the pathogen’s ability to infect tomato plants . This could potentially lead to a reduction in the severity of Fusarium wilt disease in tomato plants .

Action Environment

The environment can influence the action, efficacy, and stability of the compound Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with the SIX1 protein.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-methoxyphenoxy)acetyl]amino}benzamide typically involves the reaction of 2-methoxyphenoxyacetic acid with benzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-methoxyphenoxy)acetyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-{[(2-hydroxyphenoxy)acetyl]amino}benzamide.

    Reduction: Formation of 3-{[(2-methoxyphenoxy)ethyl]amino}benzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-methoxyphenoxy)acetyl]amino}benzamide
  • 3-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide
  • 3-{[(2-methoxyphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide

Uniqueness

3-{[(2-methoxyphenoxy)acetyl]amino}benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

3-[[2-(2-methoxyphenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-7-2-3-8-14(13)22-10-15(19)18-12-6-4-5-11(9-12)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOLUJBQEKWSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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